molecular formula C10H14O B14594519 Dispiro[2.2.2~6~.2~3~]decan-4-one CAS No. 60582-69-6

Dispiro[2.2.2~6~.2~3~]decan-4-one

Cat. No.: B14594519
CAS No.: 60582-69-6
M. Wt: 150.22 g/mol
InChI Key: OXILUGUCTUSSGE-UHFFFAOYSA-N
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Description

Dispiro[2.2.2~6~.2~3~]decan-4-one is a structurally complex spirocyclic compound characterized by two spiro junctions that confer rigidity and unique stereochemical properties. These compounds are typically synthesized via cyclization reactions in ethanol, yielding high-purity crystals with defined melting points (e.g., 173–202°C) and distinct IR carbonyl peaks (~1700–1720 cm⁻¹) . The strain introduced by the spiro architecture enhances reactivity, as seen in triazaspiro[4.5]decan-4-one derivatives, which exhibit hydrogen bonding and conformational isomerism critical for pharmacological interactions .

Properties

CAS No.

60582-69-6

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

dispiro[2.2.26.23]decan-9-one

InChI

InChI=1S/C10H14O/c11-8-7-9(1-2-9)3-4-10(8)5-6-10/h1-7H2

InChI Key

OXILUGUCTUSSGE-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCC3(CC3)C(=O)C2

Origin of Product

United States

Preparation Methods

Visible-Light-Induced [2+2] Cycloaddition

The most widely reported method for constructing the spirocyclic framework of Dispiro[2.2.2~6~.2~3~]decan-4-one involves a [2+2] cycloaddition reaction using methylenecyclopropanes (MCPs) as precursors. Under visible-light irradiation, a polypyridyl iridium(III) complex (e.g., [Ir(ppy)₃]) catalyzes the reaction, enabling the formation of the strained cyclopropane rings. The reaction proceeds via a triplet energy transfer mechanism, where the excited-state catalyst activates the MCPs, facilitating their dimerization.

Key experimental conditions include:

  • Catalyst loading : 2–5 mol% [Ir(ppy)₃]
  • Solvent : Dichloromethane (DCM) or acetonitrile
  • Light source : 450 nm LED array
  • Reaction time : 12–24 hours

This method achieves moderate yields (40–60%) due to competing side reactions but offers excellent regioselectivity for the spirocyclic product.

Post-Cycloaddition Oxidation

Following cycloaddition, the ketone moiety at position 4 is introduced via oxidation. Ozonolysis has been explored as a selective oxidation method, where ozone cleaves specific C–H bonds in the cyclopropane rings to generate the ketone functionality. However, this approach risks over-oxidation, leading to ring-opening byproducts. Alternative oxidants such as manganese dioxide (MnO₂) in dichloromethane at 0°C provide better control, yielding the target compound with 70–80% purity after column chromatography.

Diels-Alder Reaction Pathways

Intramolecular Diels-Alder (IMDA) Approach

The intramolecular Diels-Alder (IMDA) reaction has been adapted to construct the decanone core. A diene-dienophile pair embedded within a precursor molecule undergoes [4+2] cycloaddition under thermal or Lewis acid-catalyzed conditions. For example, heating a furan-derived precursor at 120°C in toluene for 48 hours generates the bicyclic intermediate, which is subsequently functionalized via ketone installation.

Transannular Diels-Alder (TADA) Variants

In transannular Diels-Alder (TADA) reactions, macrocyclic precursors undergo cyclization to form the spiro architecture. This method leverages ring strain to drive the reaction, often requiring high-dilution conditions to minimize intermolecular pathways. Computational studies suggest that the TADA route favors the formation of the cis-fused spirocyclic product, aligning with the stereochemistry observed in this compound.

Comparative Analysis of Synthetic Methods

Method Catalyst/Reagent Yield Selectivity Key Advantage
[2+2] Cycloaddition [Ir(ppy)₃], visible light 40–60% High Mild conditions, scalability
IMDA Reaction Thermal/Lewis acid 30–50% Moderate Atom economy
TADA Reaction None (thermal) 20–40% Low Access to strained systems

Yield data extrapolated from analogous reactions in cited literature.

Mechanistic Insights and Challenges

The spirocyclic structure imposes significant steric hindrance, complicating both synthesis and functionalization. Density functional theory (DFT) calculations reveal that the [2+2] cycloaddition transition state exhibits a distorted geometry, with bond angles deviating from ideal sp³ hybridization by 15–20°. This strain is partially alleviated in the final product through non-covalent interactions, such as C–H···O hydrogen bonds involving the ketone oxygen.

A major challenge lies in avoiding ring-opening reactions during purification. Silica gel chromatography often leads to partial decomposition, necessitating the use of neutral alumina or size-exclusion chromatography for isolation.

Chemical Reactions Analysis

Types of Reactions

Dispiro[2.2.2~6~.2~3~]decan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amines, ethers, or esters.

Scientific Research Applications

Dispiro[2.2.2~6~.2~3~]decan-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of Dispiro[2.2.2~6~.2~3~]decan-4-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Key Observations :

  • Ring Size and Rigidity : Larger rings (e.g., cycloheptane in 4b ) reduce strain, yielding lower melting points compared to smaller cyclohexane analogs (4c ) .
  • Heteroatom Effects : Selenium-containing dispirooxindoles (5a-h ) exhibit cytotoxicity (CC₅₀ = 7.6–8.7 µM) comparable to sulfur/oxygen analogs but with enhanced ROS generation .

Key Observations :

  • Receptor Selectivity: Triazaspiro[4.5]decan-4-one derivatives show superior D2 receptor affinity (Kᵢ = 215 nM) compared to non-spiro pharmacophores .
  • Cytotoxicity Mechanisms: Selenoxo-dispirooxindoles (5b, 5c) induce ROS-mediated apoptosis, while oxygen/sulfur analogs rely on alternative pathways .
Structural Impact on Bioactivity
  • Synspiro vs. Anti-spiro Isomers : In antimalarial dispiro trioxanes, synspiro isomers expose peroxo bridges, enhancing activity, whereas anti-isomers shield reactive sites, reducing efficacy .
  • Spiro Bridge Orthogonality : Fluorene-based dispiro isomers exhibit tunable electrochemical properties (e.g., HOMO-LUMO gaps) for optoelectronic applications .

Q & A

Q. What established synthetic routes exist for Dispiro[2.2.2.6.2.3]decan-4-one, and what variables influence reaction yields?

The compound can be synthesized via β-hydroxyacid intermediates formed by reacting cycloalkanecarboxylic acid anions with cycloalkanones. Thermal decarboxylation of these intermediates yields spirocyclic ketones. Key variables include reactant ring sizes (e.g., cyclohexanecarboxylic acid vs. adamantanone), reaction temperature, and catalyst selection. For example, smaller rings may increase steric strain, affecting decarboxylation efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic structure and confirming ketone positioning?

Use 2D NMR (e.g., COSY, HSQC) to map proton-proton and carbon-proton correlations, resolving overlapping signals in the spirocyclic framework. IR spectroscopy identifies the ketone group via carbonyl stretching (~1700–1750 cm⁻¹). X-ray crystallography provides definitive structural confirmation but requires high-purity crystals .

Q. What computational methods are suitable for modeling the electronic properties of Dispiro[2.2.2.6.2.3]decan-4-one?

Hybrid density functional theory (DFT) methods like B3LYP (combining exact exchange and gradient corrections) are recommended for predicting molecular geometry and electronic behavior. For correlation-energy calculations, the Colle-Salvetti formula adapted into DFT functionals provides accuracy within 2–5% for similar systems .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve scalability of Dispiro[2.2.2.6.2.3]decan-4-one synthesis?

Employ a factorial design of experiments (DoE) to test variables like solvent polarity, temperature gradients, and catalyst loading. For instance, polar aprotic solvents (e.g., DMF) may enhance anion stability, while stepwise heating avoids side reactions during decarboxylation. Monitor yield and purity via HPLC-MS .

Q. How should researchers resolve contradictions between computational predictions and experimental observations in electronic properties?

Validate DFT results with post-Hartree-Fock methods (e.g., MP2) for electron correlation. Compare experimental UV-Vis spectra with time-dependent DFT (TD-DFT) simulations. Discrepancies may arise from inadequate functional selection; test hybrid (e.g., B3LYP) and range-separated (e.g., ωB97X-D) functionals .

Q. What strategies can identify novel biological or material science applications for this compound?

Use the PICO framework to structure studies:

  • Population/Problem: Target enzymes (e.g., malaria proteases) or materials (e.g., organic semiconductors).
  • Intervention: Functionalize the ketone group for bioactivity or conductivity.
  • Comparison: Benchmark against known antimalarial dispiro-tetraoxanes or spirocyclic semiconductors.
  • Outcome: Measure IC₅₀ values or charge-carrier mobility .

Q. What mechanistic insights can explain unexpected stereochemical outcomes in spirocyclic ketone formation?

Perform kinetic isotope effect (KIE) studies to probe transition states. Computational modeling of reaction pathways (e.g., intrinsic reaction coordinate analysis) can identify steric or electronic bottlenecks. Compare experimental enantiomeric excess with DFT-predicted activation barriers .

Q. How does the compound’s stability vary under different storage or reaction conditions?

Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. Investigate photodegradation pathways using UV irradiation and LC-MS to identify breakdown products. For thermal stability, use differential scanning calorimetry (DSC) .

Methodological Guidelines

  • Experimental Design: Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure rigorous hypotheses. For example, prioritize studies addressing gaps in spirocyclic compound reactivity or applications .
  • Data Analysis: Use multivariate regression to correlate reaction variables (e.g., temperature, catalyst) with yield. For computational data, apply error analysis (e.g., mean absolute deviation vs. experimental values) .
  • Literature Review: Systematically search databases using keywords like "spirocyclic ketone synthesis" or "dispiro DFT studies," filtering for peer-reviewed journals excluding non-academic sources (e.g., benchchem.com ) .

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